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  • Product: tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
  • CAS: 609781-33-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Introduction: The Significance of a Well-Characterized Intermediate In the landscape of modern drug discovery and development, the meticulous characterization of chemical intermediates is a cornerstone of both scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Well-Characterized Intermediate

In the landscape of modern drug discovery and development, the meticulous characterization of chemical intermediates is a cornerstone of both scientific rigor and regulatory compliance. Intermediates are not merely transitional materials; they are the building blocks upon which the quality, purity, and safety of the final active pharmaceutical ingredient (API) are built.[1] A poorly characterized intermediate can introduce unforeseen impurities, lead to late-stage process failures, and create significant regulatory hurdles.[1] This guide provides an in-depth, technically focused protocol for the structural elucidation of tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of structural analysis. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a self-validating system of protocols that delivers an unambiguous structural assignment.

Molecular Overview

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (Molecular Formula: C₁₇H₂₄N₂O₄, Molecular Weight: 320.38 g/mol ) is a white crystalline solid that serves as a crucial synthetic intermediate.[2][3] Its structure incorporates several key functional groups: a Boc-protected piperidine ring, a phenoxy ether linkage, and a primary carbamoyl (amide) group. The robust and unambiguous confirmation of this structure is paramount before its use in subsequent synthetic steps.

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O₄[3]
Molecular Weight320.38 g/mol [3]
AppearanceWhite crystalline solid[2]
Storage Condition2-8°C[2]

The Strategic Workflow of Structural Elucidation

The confirmation of a chemical structure is a multi-faceted process. No single technique provides all the necessary information. Instead, we employ a synergistic array of analytical methods, where the data from each technique corroborates and complements the others. Our approach to elucidating the structure of tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate follows a logical progression from foundational purity assessment to detailed spectroscopic confirmation.

Structure_Elucidation_Workflow Figure 1: Strategic Workflow for Structure Elucidation cluster_0 Purity & Identity Confirmation cluster_1 Functional Group & Connectivity Analysis cluster_2 Final Confirmation HPLC High-Performance Liquid Chromatography (HPLC) (Purity Assessment) LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) (Molecular Weight Verification) HPLC->LCMS Confirms peak identity FTIR Fourier-Transform Infrared (FTIR) Spectroscopy (Functional Group Identification) LCMS->FTIR Proceed if MW correct NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC) (Detailed Structural Connectivity) FTIR->NMR Proceed if functional groups are present HRMS High-Resolution Mass Spectrometry (HRMS) (Elemental Composition) NMR->HRMS Detailed structure leads to final confirmation 2D_NMR_Connectivity Figure 2: Key HMBC Correlations for Structural Confirmation H4 H4 (Piperidine, ~4.50 ppm) C_Ar_O C-Ar (ipso to -O-, ~160.0 ppm) H4->C_Ar_O Confirms phenoxy-piperidine linkage C2_6 C2/C6 (Piperidine, ~42.0 ppm) H4->C2_6 C3_5 C3/C5 (Piperidine, ~30.0 ppm) H4->C3_5 H_Ar_O H-Ar (ortho to -O-, ~7.00 ppm) C4 C4 (Piperidine, ~72.0 ppm) H_Ar_O->C4 Confirms phenoxy-piperidine linkage

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, a key building block in contemporary drug discovery. Tailored for r...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific compound is not publicly available, this guide leverages predictive models and comparative data from structurally analogous compounds to provide a robust analytical framework.

Introduction to tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS No. 609781-33-1) is a bifunctional molecule incorporating a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a phenoxy moiety bearing a primary amide.[1][2][3] Its molecular formula is C17H24N2O4, with a corresponding molecular weight of 320.38 g/mol .[1][4] The structural arrangement of this compound makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Accurate spectroscopic characterization is paramount to verify its identity, purity, and stability, ensuring the integrity of subsequent synthetic transformations.

This guide will systematically deconstruct the expected spectroscopic signatures of this molecule, providing a detailed rationale for the predicted data. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently identify and characterize this and similar compounds.

Molecular Structure and Spectroscopic Implications

The chemical structure of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate dictates its spectroscopic properties. Key structural features include:

  • A Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom.

  • A Boc Protecting Group: A bulky tert-butoxycarbonyl group attached to the piperidine nitrogen.

  • A Phenyl Ring: An aromatic system substituted at the 1 and 4 positions.

  • An Ether Linkage: Connecting the piperidine and phenyl rings.

  • A Primary Amide Group: A -CONH2 functional group on the phenyl ring.

Each of these components will give rise to characteristic signals in the NMR, MS, and IR spectra, allowing for a detailed structural elucidation.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.[6]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d2HAr-H (ortho to -CONH₂)
~6.95d2HAr-H (ortho to -O-)
~5.50br s2H-CONH
~4.60m1H-O-CH - (piperidine)
~3.70m2HPiperidine-H (axial, adjacent to N)
~3.30m2HPiperidine-H (equatorial, adjacent to N)
~2.00m2HPiperidine-H (axial)
~1.80m2HPiperidine-H (equatorial)
1.48s9H-C(CH ₃)₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons: The para-substituted phenyl ring is expected to show two doublets, one for the protons ortho to the electron-withdrawing amide group (~7.80 ppm) and another for the protons ortho to the electron-donating ether group (~6.95 ppm).

  • Amide Protons: The two protons of the primary amide are expected to appear as a broad singlet around 5.50 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • Piperidine Protons: The proton on the carbon bearing the ether linkage (-O-CH-) is expected to be the most downfield of the piperidine protons (~4.60 ppm) due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the nitrogen will appear as two distinct multiplets around 3.70 ppm and 3.30 ppm, corresponding to the axial and equatorial positions, respectively. The remaining piperidine protons will appear further upfield.

  • Boc Group Protons: The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.48 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0-C ONH₂
~162.0Ar-C -O
~155.0-NC O₂- (Boc)
~130.0Ar-C H (ortho to -CONH₂)
~122.0Ar-C -CONH₂
~115.0Ar-C H (ortho to -O-)
~80.0-C (CH₃)₃
~72.0-O-C H- (piperidine)
~42.0Piperidine-C (adjacent to N)
~31.0Piperidine-C
~28.5-C(C H₃)₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons of the amide and the Boc group are expected to be the most downfield signals, appearing around 168.0 ppm and 155.0 ppm, respectively.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 115-162 ppm. The carbon attached to the ether oxygen will be the most downfield among the aromatic carbons.

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group will be observed around 80.0 ppm, and the methyl carbons will give a strong signal at approximately 28.5 ppm.

  • Piperidine Carbons: The carbon attached to the ether oxygen will be the most downfield of the piperidine carbons (~72.0 ppm). The carbons adjacent to the nitrogen will appear around 42.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

  • Molecular Ion (M+H)⁺: m/z ≈ 321.18

  • Sodium Adduct (M+Na)⁺: m/z ≈ 343.16

Proposed Fragmentation Pattern:

Upon ionization, the molecule is expected to fragment in a predictable manner.

M [M+H]⁺ m/z = 321 F1 Loss of isobutylene (-56 Da) m/z = 265 M->F1 - C₄H₈ F3 Loss of Boc group (-100 Da) m/z = 221 M->F3 - Boc F2 Loss of CO₂ (-44 Da) m/z = 221 F1->F2 - CO₂ F4 Cleavage of ether bond m/z = 122 F3->F4 F5 Piperidine fragment m/z = 100 F3->F5

Caption: Proposed ESI-MS fragmentation pathway.

Interpretation of the Predicted Mass Spectrum:

  • Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate.

  • Loss of Carbon Dioxide: The carbamic acid intermediate can then lose carbon dioxide (44 Da).

  • Loss of the Boc Group: A significant fragment corresponding to the loss of the entire Boc group (100 Da) is expected.

  • Ether Bond Cleavage: Cleavage of the ether bond can lead to fragments corresponding to the protonated aminophenol and the piperidine cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration
3350-3180Primary AmideN-H stretch
2975-2850AlkaneC-H stretch
~1700CarbamateC=O stretch
~1660Primary AmideC=O stretch (Amide I)
~1600Primary AmideN-H bend (Amide II)
1600, 1480Aromatic RingC=C stretch
~1250EtherC-O stretch
~1160CarbamateC-N stretch

Interpretation of the Predicted IR Spectrum:

  • N-H Stretching: The presence of the primary amide will be indicated by two bands in the 3350-3180 cm⁻¹ region.

  • C=O Stretching: Two distinct carbonyl stretching bands are expected: one for the carbamate (~1700 cm⁻¹) and one for the amide (~1660 cm⁻¹).

  • C-O Stretching: The ether linkage will show a characteristic C-O stretching vibration around 1250 cm⁻¹.

  • Aromatic C=C Stretching: The phenyl ring will exhibit characteristic C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that may contain a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Fragmentation Analysis (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by selecting the molecular ion as the precursor ion and fragmenting it in the collision cell.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

cluster_workflow Spectroscopic Analysis Workflow Start Sample of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR Infrared Spectroscopy (ATR-FTIR) Start->IR Data_Analysis Data Interpretation and Structural Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Report Comprehensive Spectroscopic Report Data_Analysis->Report

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently identify this molecule, confirm its structure, and assess its purity. The principles and methodologies outlined herein serve as a valuable resource for the analysis of this and other related compounds in the field of drug discovery and development.

References

  • Lead Sciences. tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. [Link]

  • Chemistry LibreTexts. Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • IFL Science. How to Interpret FTIR Results: A Beginner's Guide. [Link]

Sources

Foundational

Technical Profile: tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Here is the in-depth technical guide for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate . High-Purity Building Block for Factor Xa Inhibitor Development Executive Summary tert-Butyl 4-(4-carbamoylphenoxy)piper...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate .

High-Purity Building Block for Factor Xa Inhibitor Development

Executive Summary

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS: 609781-33-1) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of anticoagulant agents, specifically Factor Xa inhibitors . It serves as a protected scaffold, offering a stable "masked" secondary amine (via the Boc group) and a functionalized aromatic amide. Its structural integrity allows for rigorous purification before the critical coupling steps in drug substance manufacturing.

This guide details the compound's nomenclature, structural properties, synthetic utility, and validated handling protocols, designed for researchers in medicinal chemistry and process development.

Nomenclature & Identification

Accurate identification is critical for regulatory filing and supply chain verification. The following table consolidates the accepted synonyms and identifiers.

Identifier TypeValue / Name
Common Name 1-Boc-4-(4-carbamoylphenoxy)piperidine
Systematic Name (IUPAC) tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Alternative Chemical Name 4-(4-Carbamoylphenoxy)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Inverted Name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yloxy]benzamide
CAS Registry Number 609781-33-1
Molecular Formula C₁₇H₂₄N₂O₄
Molecular Weight 320.38 g/mol
InChI Key A112976 (Internal Code) / WEIBGUDKHYWNMW-UHFFFAOYSA-N (Analogous)
SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N

Structural Analysis & Pharmacophore Visualization

The molecule consists of three distinct functional domains:

  • Protective Group (Boc): Acid-labile protection for the piperidine nitrogen, ensuring regioselectivity during initial synthesis.

  • Linker (Piperidine Ether): A flexible aliphatic heterocycle linked to an aromatic system via an ether bond, a common motif in GPCR ligands and enzyme inhibitors to improve solubility and binding affinity.

  • Effector Motif (Benzamide): The primary amide often serves as a hydrogen bond donor/acceptor in the active site of the target protein (e.g., S1 or S4 pocket of Factor Xa).

Structural Diagram (DOT)

The following diagram visualizes the core connectivity and functional domains.

ChemicalStructure Figure 1: Functional Domain Analysis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate Boc Boc Group (Acid Labile) Pip Piperidine Ring (Scaffold) Boc->Pip N-Protection Ether Ether Linkage (-O-) Pip->Ether C4 Position Phenyl Phenyl Ring (Spacer) Ether->Phenyl Para-Subst. Amide Carbamoyl Group (-CONH2) Phenyl->Amide Para-Position

Figure 1: Functional Domain Analysis showing the linear connectivity from the protective group to the active amide moiety.

Synthetic Utility & Applications

This compound is a "late-stage" building block. Its primary utility lies in its ability to introduce the 4-(piperidin-4-yloxy)benzamide moiety into a drug molecule with high atom economy.

Mechanism of Action in Synthesis
  • Stability: The Boc group withstands basic conditions (e.g., nucleophilic substitutions, basic hydrolyses), allowing modifications on the phenyl ring if necessary.

  • Activation: Treatment with acid (TFA or HCl) quantitatively removes the Boc group, exposing the secondary amine.

  • Coupling: The exposed amine then undergoes N-alkylation or acylation to attach to the core drug scaffold (e.g., a pyrazole or lactam core in anticoagulant synthesis).

Key Reaction Pathway

The synthesis of this intermediate typically follows a Nucleophilic Aromatic Substitution (


) mechanism.

Synthesispathway Figure 2: Synthetic Pathway from Raw Materials to Active Scaffold SM1 1-Boc-4-hydroxypiperidine Step1 Step 1: SNAr Coupling Base: NaH or KOtBu Solvent: DMF, 60-80°C SM1->Step1 SM2 4-Fluorobenzamide SM2->Step1 Intermediate TARGET MOLECULE (Boc-Protected Intermediate) Step1->Intermediate Step2 Step 2: Deprotection Reagent: TFA/DCM or HCl/Dioxane Intermediate->Step2 Final Active Amine Scaffold (Ready for API Coupling) Step2->Final

Figure 2: Synthetic Pathway illustrating the assembly and activation of the building block.

Experimental Protocols

The following protocols are derived from standard methodologies for this class of ether-linked piperidines. Safety Note: All procedures must be performed in a fume hood wearing appropriate PPE.

Protocol A: Synthesis via Coupling

Objective: Preparation of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate.[1][2][3][4][5]

  • Preparation of Alkoxide:

    • Charge a dry reaction vessel with 1-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous DMF (Dimethylformamide).

    • Cool to 0°C under nitrogen atmosphere.

    • Portion-wise add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq). Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Cool the mixture back to 0°C.

    • Add 4-Fluorobenzamide (1.05 eq) dissolved in minimal DMF.

    • Heat the reaction mixture to 60–80°C and monitor via TLC/HPLC. Reaction typically completes in 4–6 hours.

  • Work-up & Purification:

    • Quench the reaction carefully with ice-water.

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash the organic layer with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-5% Methanol in DCM) to yield the white solid product.

Protocol B: Deprotection (Boc Removal)

Objective: Generation of the free amine salt (4-(piperidin-4-yloxy)benzamide hydrochloride).

  • Reaction:

    • Dissolve the intermediate (from Protocol A) in 1,4-Dioxane .

    • Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

    • Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) should form.

  • Isolation:

    • Filter the solid precipitate.[6][7]

    • Wash the filter cake with diethyl ether to remove excess HCl and byproducts.

    • Dry under vacuum.[7] The resulting salt is the active nucleophile for the next stage of drug synthesis.

References

  • European Patent Office. (2005). Nitrogen containing heterobicyclic compounds as factor Xa inhibitors. Patent No. EP1500643A1.[3]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1016743 (Analogous Structures). PubChem.[8][9]

  • Pinto, D. J. P., et al. (2007). Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. (Contextual reference for Factor Xa inhibitor SAR).

  • ChemicalBook. (2025).[10] Product Entry: tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (609781-33-1).[1][2][3][4][5]

Sources

Exploratory

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate literature review

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets. The compound tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate represents a significant building block in drug discovery, combining the piperidine core with a phenoxy-carbamoyl group. This structure is of particular interest as it can be further elaborated to create novel drug candidates.

This guide provides a comprehensive overview of the synthetic strategies for obtaining tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale for the selection of specific reagents and reaction conditions. The methodologies presented are designed to be robust and reproducible, providing a solid foundation for researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals two primary disconnection points for the key ether linkage, suggesting two main synthetic strategies:

  • Strategy A: Williamson Ether Synthesis: This approach involves the reaction of a piperidine alkoxide with an activated aryl halide.

  • Strategy B: Mitsunobu Reaction: This powerful reaction allows for the coupling of an alcohol with a phenol under mild conditions.

Both strategies commence from commercially available and well-characterized starting materials. The choice between these pathways may depend on factors such as reagent availability, scalability, and desired purity profile of the final product.

Physicochemical Properties of Key Intermediates

A thorough understanding of the properties of the key starting materials is crucial for successful synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.2661-65A versatile intermediate with a protected amine and a reactive hydroxyl group.[1][2]
4-HydroxybenzamideC₇H₇NO₂137.14162-165Provides the carbamoylphenoxy moiety.
4-FluorobenzonitrileC₇H₄FN121.1234-36An alternative starting material for the phenoxy portion.

Synthetic Methodologies and Experimental Protocols

Strategy A: Williamson Ether Synthesis

This classical and reliable method for ether synthesis is a primary choice for constructing the target molecule. The key is the deprotonation of N-Boc-4-hydroxypiperidine to form the corresponding alkoxide, which then acts as a nucleophile.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution A N-Boc-4-hydroxypiperidine C N-Boc-4-sodiooxypiperidine A->C THF, 0°C to rt B Sodium Hydride (NaH) B->C E Target Molecule C->E DMF, Heat D 4-Chlorobenzamide D->E

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Step 1: Preparation of 4-Chlorobenzamide from 4-Chlorobenzoyl chloride

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and an ammonia gas inlet, dissolve 4-chlorobenzoyl chloride (1 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorobenzamide.

Step 2: Ether Synthesis

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve 4-chlorobenzamide (1 eq.) in anhydrous dimethylformamide (DMF).

  • Add the solution of 4-chlorobenzamide to the alkoxide suspension.

  • Heat the reaction mixture to 80-100°C and stir overnight.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate.

Rationale for Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of N-Boc-4-hydroxypiperidine, ensuring the formation of the reactive alkoxide.

  • Anhydrous Solvents (THF, DMF): The use of anhydrous solvents is critical as NaH reacts violently with water. DMF is chosen for the substitution step due to its high boiling point and its ability to dissolve both the polar and non-polar reactants.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive alkoxide with atmospheric moisture and oxygen.

  • 4-Chlorobenzamide: The chloro-substituent on the aromatic ring makes the carbon atom susceptible to nucleophilic aromatic substitution, although this reaction can be slow. Using 4-fluorobenzamide could lead to a faster reaction.

Strategy B: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative to the Williamson ether synthesis for forming the ether linkage. It proceeds via an alkoxyphosphonium salt intermediate.

Mitsunobu_Reaction cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Nucleophilic Attack A N-Boc-4-hydroxypiperidine D Alkoxyphosphonium Salt A->D B Triphenylphosphine (PPh3) B->D C DEAD or DIAD C->D THF, 0°C F Target Molecule D->F rt, overnight E 4-Hydroxybenzamide E->F

Caption: Workflow for the Mitsunobu Reaction to synthesize the target compound.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.2 eq.), 4-hydroxybenzamide (1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Caution: DEAD and DIAD are hazardous and should be handled with care in a fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purify by column chromatography on silica gel to isolate the desired product, tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate.

Rationale for Experimental Choices:

  • Triphenylphosphine (PPh₃) and DEAD/DIAD: This pair of reagents is the hallmark of the Mitsunobu reaction. They activate the alcohol, making it a good leaving group for nucleophilic attack by the phenoxide.[3]

  • Mild Conditions: The Mitsunobu reaction is typically carried out at or below room temperature, making it suitable for substrates with sensitive functional groups.

  • Stereochemical Inversion: It is important to note that the Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol carbon. For the achiral N-Boc-4-hydroxypiperidine, this is not a concern.

Characterization and Analytical Data (Predicted)

As this molecule is a synthetic intermediate, full characterization would be essential to confirm its identity and purity before proceeding to the next steps in a drug discovery pipeline. The expected analytical data would be:

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.8-7.9 (d, 2H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~4.5-4.6 (m, 1H, O-CH), ~3.7-3.8 (m, 2H, piperidine-H), ~3.1-3.2 (m, 2H, piperidine-H), ~1.9-2.0 (m, 2H, piperidine-H), ~1.6-1.7 (m, 2H, piperidine-H), 1.45 (s, 9H, Boc).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~168 (C=O, amide), ~160 (Ar-C-O), ~155 (C=O, Boc), ~130 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~80 (C(CH₃)₃), ~75 (O-CH), ~42 (piperidine-CH₂), ~31 (piperidine-CH₂), ~28 (C(CH₃)₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₂₄N₂O₄.

Applications in Drug Discovery and Further Transformations

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a valuable intermediate for the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free piperidine nitrogen. This secondary amine can then be functionalized through various reactions, including:

  • Reductive amination

  • Amide coupling

  • Alkylation

These subsequent modifications allow for the exploration of the chemical space around the piperidine core, enabling the development of novel compounds with potential therapeutic activity. The carbamoylphenoxy moiety can participate in hydrogen bonding interactions with biological targets, making this a desirable feature in drug design.

Conclusion

The synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can be effectively achieved through either Williamson ether synthesis or a Mitsunobu reaction. The choice of method will depend on the specific requirements of the research setting. This guide has provided detailed, practical protocols and the scientific rationale behind them to empower researchers in their synthetic efforts. The successful synthesis and characterization of this key intermediate open the door to a wide range of possibilities in the development of new therapeutic agents.

References

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • ChemBK. n-boc-4-hydroxylpiperidine. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

  • Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
  • PubChem. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide. [Link]

  • PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-((4-(trifluoromethoxy)phenyl)carbamoyl)piperidine-1-carboxylate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Flash Chromatography Protocol for the Purification of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Abstract Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a key intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] The purit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a key intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] The purity of this building block is paramount, as impurities can lead to side reactions, compromised yields, and complications in subsequent biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to advanced sample loading techniques and troubleshooting common issues such as peak tailing. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy.

Introduction and Purification Rationale

The target molecule, tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, possesses a combination of chemical functionalities that dictate its chromatographic behavior. The non-polar tert-butoxycarbonyl (Boc) protecting group contrasts with the highly polar primary amide (-CONH₂) and the ether linkage. The piperidine ring, while N-protected, can still exhibit a basic character. This amphiphilic nature makes normal-phase silica gel chromatography an ideal choice for purification.

The Principle of Separation: In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar.

  • Polar Moieties: The primary amide and ether oxygen of the target molecule will form hydrogen bonds and dipole-dipole interactions with the silanol groups (Si-OH) on the silica surface, retarding its movement down the column.

  • Non-polar Moieties: The Boc group and aromatic ring have limited interaction with the silica and are readily solubilized by the mobile phase, promoting movement.

By carefully selecting a mobile phase (eluent), a balance is achieved where the target compound is retained long enough to separate from less polar impurities but not so strongly that it fails to elute or elutes with significant peak broadening. A common and effective eluent system for this class of compounds is a mixture of a chlorinated solvent or an ester with an alcohol, such as chloroform/methanol or ethyl acetate/heptane with a methanol modifier.[3][4]

Compound Properties and Characteristics

PropertyData
Structure

(Illustrative)
Molecular Formula C₁₇H₂₄N₂O₄
Molar Mass 320.39 g/mol
Appearance Typically an off-white to white solid
Key Functional Groups Boc-protected amine, piperidine, ether, primary amide, aromatic ring
Polarity Profile Moderately polar with both hydrophobic and hydrophilic regions

Method Development: From TLC to Column

A successful column separation begins with rapid method development using Thin-Layer Chromatography (TLC), which serves as an inexpensive and fast analog for the flash column.[5]

3.1. Selecting the Optimal Solvent System The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4.[6][7] This Rƒ value typically ensures good separation without requiring excessive solvent volumes.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto several TLC plates.

    • Develop each plate in a different solvent system. A good starting point is a 99:1 mixture of Chloroform/Methanol, as documented for this specific compound.[3] Other common systems for moderately polar compounds include Ethyl Acetate/Heptane and Dichloromethane/Methanol.[4]

    • Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

    • The ideal system will show clear separation between the spot for the desired product and any impurities.

3.2. Addressing Peak Tailing Piperidine derivatives are known to cause peak tailing on silica gel due to the interaction of the basic nitrogen atom with acidic silanol groups on the stationary phase.[8] Although the Boc group mitigates this, residual basicity can still be an issue.

  • Scientist's Note (Trustworthiness): To ensure a sharp, symmetrical peak shape, it is highly recommended to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase. This additive neutralizes the acidic sites on the silica gel, preventing strong, non-ideal interactions with the analyte.[9]

Detailed Purification Protocol

This protocol is designed for the purification of ~1 gram of crude material. The scale of the column and solvent volumes should be adjusted based on the amount of sample.[10]

4.1. Materials and Equipment

  • Stationary Phase: Flash-grade silica gel (40-63 µm particle size).

  • Glassware: Glass chromatography column, separating funnel (for gradient elution), round-bottom flasks, fraction collection tubes/vials.

  • Solvents (HPLC Grade): Chloroform, Methanol, Triethylamine (optional).

  • Equipment: Rotary evaporator, TLC plates, UV lamp, fume hood.

  • Crude Product: tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate.

4.2. Experimental Workflow Diagram

G Crude Crude Product TLC TLC Method Development (Rƒ ≈ 0.3) Crude->TLC Optimize Solvents SampleLoad Dry Sample Loading Crude->SampleLoad Adsorb on Silica ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Select Eluent ColumnPrep->SampleLoad Elution Gradient Elution & Fraction Collection SampleLoad->Elution Apply Pressure Analysis TLC Analysis of Fractions Elution->Analysis Combine Combine Pure Fractions Analysis->Combine Identify Product Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product (>95% Purity) Evap->Pure

Caption: Workflow for the purification of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate.

4.3. Step-by-Step Methodology

Step 1: Column Preparation

  • For 1 g of crude material, select a column that will hold approximately 40-60 g of silica gel.

  • In a beaker, prepare a slurry by mixing the silica gel with the initial, least polar eluent (e.g., 100% Chloroform).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 2: Sample Preparation and Loading (Dry Loading)

  • Underlying Principle: Dry loading is superior for compounds that have poor solubility in the initial mobile phase. It prevents the sample from precipitating at the column head and ensures a narrow starting band, which is critical for good separation.[7]

  • Dissolve ~1 g of the crude product in a minimal amount of a strong solvent (e.g., 5-10 mL of Dichloromethane or Methanol).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently cover the dry-loaded sample with another thin layer of sand.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin elution with a non-polar solvent mixture and gradually increase the polarity. Collect fractions of a consistent volume (e.g., 15-20 mL).

Chromatography Parameters
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Chloroform (or Dichloromethane)
Mobile Phase B Methanol
Elution Gradient Step 1: 100% A (2 column volumes) Step 2: 0-2% B in A (10 column volumes) Step 3: 2-5% B in A (5 column volumes)
Detection TLC with UV visualization (254 nm)

Note: This gradient is a starting point and should be optimized based on the TLC results. A previously reported isocratic system is 99:1 Chloroform/Methanol.[3]

Step 4: Fraction Analysis and Product Isolation

  • Spot every few fractions onto a TLC plate and develop it in the optimized solvent system.

  • Identify the fractions containing only the desired product (single spot at the correct Rƒ).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified solid product.

Troubleshooting Guide

ProblemPossible CauseSolution
Broad or Tailing Peaks Acidic silica interacting with the basic piperidine nitrogen.[8]Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase to neutralize the silica surface.
Poor Separation The solvent system is too polar or not polar enough.Re-optimize the eluent using TLC. A shallower gradient or an isocratic elution might be necessary for closely eluting impurities.[6]
Product Won't Elute The mobile phase is not polar enough; strong adsorption to the silica.Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase significantly (e.g., up to 10-20%).
Cracked Silica Bed The column ran dry; improper packing.The run must be restarted. Ensure the solvent level never drops below the top of the silica bed during the run.

Alternative Purification Strategy: Decision Logic

While normal-phase chromatography is highly effective, certain impurity profiles may warrant alternative approaches.

G Start Crude Product Analysis (TLC) NP_Good Good Separation (ΔRƒ > 0.2) Start->NP_Good Yes NP_Bad Poor Separation (ΔRƒ < 0.2) Start->NP_Bad No NP_Column Proceed with Normal-Phase Flash Chromatography NP_Good->NP_Column Consider_RP Consider Alternative NP_Bad->Consider_RP RP_Polar Are impurities more non-polar? Consider_RP->RP_Polar If yes NP_Optimize Optimize Normal-Phase (different solvents) Consider_RP->NP_Optimize If no RP_Column Use Reverse-Phase (C18) Chromatography RP_Polar->RP_Column

Caption: Decision logic for selecting the appropriate chromatographic method.

Reverse-Phase Chromatography: If the primary impurities are significantly less polar than the target compound, reverse-phase (RP) chromatography may offer a superior separation.[11][12] In RP, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The non-polar Boc group and aromatic ring would cause retention, while highly polar impurities would elute quickly.

References

  • Chem-Space. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Jabr, R. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4483. Available at: [Link]

  • Weldegirma, S. (2023). Purification of Organic Compounds by Flash Column Chromatography. University of South Florida. Available at: [Link]

  • Biotage. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Flash Chromatography (FC). Retrieved from [Link]

Sources

Application

The Strategic Utility of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate in Modern Organic Synthesis

Introduction: A Scaffold of Significance in Medicinal Chemistry In the landscape of contemporary drug discovery, the assembly of complex molecular architectures with precision and efficiency is paramount. Building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Significance in Medicinal Chemistry

In the landscape of contemporary drug discovery, the assembly of complex molecular architectures with precision and efficiency is paramount. Building blocks that offer a convergence of desirable structural motifs and versatile reactivity are invaluable assets to the medicinal chemist. tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate stands out as such a scaffold. This molecule strategically combines a piperidine ring, a privileged structure in central nervous system (CNS) targeted agents, with a carbamoylphenoxy moiety, a key interaction domain in numerous therapeutic classes. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential functionalization, making it a cornerstone for the synthesis of diverse compound libraries aimed at a range of biological targets.

This comprehensive guide provides an in-depth exploration of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate as a building block. We will delve into its synthesis, physicochemical properties, and, most importantly, provide detailed, field-proven protocols for its application in the construction of advanced chemical entities.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical characteristics is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 609781-33-1[1]
Molecular Formula C₁₇H₂₄N₂O₄[1]
Molecular Weight 320.38 g/mol [1]
Appearance White to off-white solidCommercially available data
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral chemical knowledge
Purity Typically >97%Commercially available data

Synthesis of the Building Block: Strategic Approaches

The construction of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can be efficiently achieved through well-established etherification strategies. The choice between methods like the Williamson ether synthesis or the Mitsunobu reaction will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Protocol 1: Synthesis via Williamson Ether Synthesis

This classical and robust method involves the Sₙ2 reaction of an alkoxide with an alkyl halide or sulfonate. In this context, the phenoxide of 4-hydroxybenzamide is reacted with a piperidine electrophile.

Reaction Scheme:

Williamson Ether Synthesis cluster_reagents Reagents cluster_products Product node_A tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate node_D tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate node_A->node_D + node_B 4-Hydroxybenzamide node_B->node_D node_C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Mitsunobu Reaction cluster_reagents Reagents cluster_products Product node_A tert-Butyl 4-hydroxypiperidine-1-carboxylate node_D tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate node_A->node_D + node_B 4-Hydroxybenzamide node_B->node_D node_C PPh₃, DIAD (or DEAD) Solvent (e.g., THF) Boc-Deprotection cluster_reactant Reactant cluster_reagent Reagent cluster_product Product node_A tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate node_C 4-(Piperidin-4-yloxy)benzamide (as salt or free base) node_A->node_C node_B Acid (e.g., TFA, HCl in Dioxane) Solvent (e.g., DCM) Reductive Amination cluster_reagents Reagents cluster_product Product node_A 4-(Piperidin-4-yloxy)benzamide node_D N-Substituted 4-(piperidin-4-yloxy)benzamide node_A->node_D + node_B Aldehyde or Ketone (R'COR'') node_B->node_D node_C Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCM, DCE)

Sources

Method

Application Notes &amp; Protocols: Strategic Acylation of 4-Hydroxymethylpiperidine for Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of the Piperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2] Its con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide range of biological receptors. 4-Hydroxymethylpiperidine, in particular, offers two distinct points for chemical modification: the secondary amine (piperidine nitrogen) and the primary alcohol (hydroxymethyl group).

Acylation—the introduction of an acyl group (R-C=O)—at either of these positions is a fundamental transformation in drug development, enabling the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. However, the presence of two nucleophilic centers introduces a critical challenge: chemoselectivity .[3] An acylation reaction can potentially yield the N-acylated product, the O-acylated product, or a mixture of both.[4][5] This guide provides a detailed examination of the underlying principles and field-proven protocols for achieving selective N- or O-acylation of 4-hydroxymethylpiperidine, empowering researchers to synthesize desired intermediates with precision and efficiency.

Pillar 1: Understanding and Controlling Chemoselectivity

The outcome of the acylation reaction is a direct consequence of the competition between the nitrogen and oxygen nucleophiles. Generally, the secondary amine is more nucleophilic than the primary alcohol, meaning that under standard, kinetically controlled conditions, N-acylation is the favored pathway.[3] Achieving selective O-acylation, therefore, requires a strategic manipulation of reaction conditions to either deactivate the nitrogen or enhance the reactivity of the oxygen.

Strategies for Directing Acylation:

  • N-Acylation (The Path of Least Resistance): Capitalizing on the intrinsic higher nucleophilicity of the amine is the most straightforward approach. The reaction is typically performed by treating 4-hydroxymethylpiperidine with an acylating agent in the presence of a non-nucleophilic base to scavenge the acidic byproduct.[6]

  • O-Acylation (Strategic Manipulation): To favor reaction at the hydroxyl group, two primary strategies are employed:

    • Nitrogen Protonation: By conducting the reaction under strongly acidic conditions, the piperidine nitrogen is protonated to form an ammonium salt. This effectively removes its lone pair from participating in nucleophilic attack, allowing the hydroxyl group to be acylated.[7]

    • Catalytic Activation of the Alcohol: The use of a highly effective nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can dramatically accelerate the rate of O-acylation. The mechanism involves the formation of a highly reactive acylpyridinium intermediate, which is a far more potent acylating agent than the starting anhydride or acyl chloride.[8][9][10]

    • Nitrogen Protection: The most robust and unambiguous method for ensuring exclusive O-acylation is to first "protect" the piperidine nitrogen with a temporary blocking group, such as a tert-Butoxycarbonyl (Boc) group.[11] This renders the nitrogen non-nucleophilic, leaving only the hydroxyl group available for acylation. The protecting group can be removed in a subsequent step.

Pillar 2: Reaction Mechanisms and Catalysis

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The focus here is on the widely adopted and highly efficient DMAP-catalyzed O-acylation.

Mechanism of DMAP-Catalyzed O-Acylation:

The reaction proceeds via a nucleophilic catalysis pathway, which is energetically more favorable than a simple base-catalyzed mechanism.[12][13]

  • Activation of Acylating Agent: The highly nucleophilic pyridine nitrogen of DMAP attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride), displacing the carboxylate leaving group to form a highly reactive N-acylpyridinium ion intermediate .[9] This intermediate is significantly more electrophilic and thus a more potent acylating agent.[8][9]

  • Nucleophilic Attack by Alcohol: The hydroxyl group of 4-hydroxymethylpiperidine attacks the activated carbonyl carbon of the N-acylpyridinium ion.[8]

  • Acyl Transfer & Catalyst Regeneration: The tetrahedral intermediate collapses, transferring the acyl group to the alcohol to form the final ester product. This step regenerates the DMAP catalyst. An auxiliary, non-nucleophilic base like triethylamine (NEt₃) is typically included to neutralize the acidic byproduct (e.g., acetic acid), preventing the protonation and deactivation of the DMAP catalyst.[8][12]

DMAP_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ac2O Acetic Anhydride (Acylating Agent) Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) Ac2O->Acylpyridinium 1. Activation DMAP DMAP (Catalyst) DMAP->Acylpyridinium Alcohol Substrate (e.g., N-Boc-4-hydroxymethylpiperidine) Ester O-Acylated Product (Ester) Alcohol->Ester 2. Nucleophilic Attack Base Triethylamine (Auxiliary Base) Salt Triethylammonium Acetate (Byproduct) Base->Salt Acylpyridinium->Ester Regen_DMAP Regenerated DMAP Ester->Regen_DMAP 3. Acyl Transfer & Catalyst Regeneration

Pillar 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Selective O-Acylation of N-Boc-4-hydroxymethylpiperidine

This protocol ensures exclusive O-acylation by utilizing an N-protected starting material. It is the recommended method for achieving high purity and avoiding side products.

Reagents and Materials

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
N-Boc-4-hydroxymethylpiperidineC₁₁H₂₁NO₃215.2910.01.0
Acetic Anhydride (Ac₂O)C₄H₆O₃102.0912.01.2
Triethylamine (NEt₃)C₆H₁₅N101.1915.01.5
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.171.00.1
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93~50 mL-

Experimental Workflow Diagram

Workflow_O_Acylation start Start setup 1. Setup - Dry flask under N₂ - Add N-Boc-substrate & DCM start->setup cool 2. Cool - Ice bath to 0 °C setup->cool add_reagents 3. Add Reagents - Triethylamine - DMAP - Acetic Anhydride (dropwise) cool->add_reagents react 4. React - Stir at 0 °C, then RT - Monitor by TLC add_reagents->react workup 5. Work-up - Quench with sat. NaHCO₃ - Extract with DCM - Wash with brine react->workup purify 6. Purify - Dry (Na₂SO₄), filter, concentrate - Flash Chromatography workup->purify end Product purify->end

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add N-Boc-4-hydroxymethylpiperidine (2.15 g, 10.0 mmol).

  • Dissolution: Dissolve the substrate in 50 mL of anhydrous dichloromethane (DCM).[6]

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Sequentially add triethylamine (2.1 mL, 15.0 mmol) and DMAP (122 mg, 1.0 mmol) to the stirred solution. Finally, add acetic anhydride (1.13 mL, 12.0 mmol) dropwise over 5 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6]

  • Work-up: Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with 30 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14] Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-acylated product.

Protocol 2: Selective N-Acylation of 4-Hydroxymethylpiperidine

This protocol leverages the higher intrinsic nucleophilicity of the nitrogen atom for a direct and efficient N-acylation.

Reagents and Materials

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
4-HydroxymethylpiperidineC₆H₁₃NO115.1710.01.0
Acetyl Chloride (AcCl)C₂H₃ClO78.5011.01.1
Triethylamine (NEt₃)C₆H₁₅N101.1912.01.2
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93~50 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxymethylpiperidine (1.15 g, 10.0 mmol) in 50 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.[6]

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield the pure N-acylated piperidine derivative.

Troubleshooting and Scientific Insights

IssuePotential CauseRecommended Solution & Rationale
Low or No Product Yield Moisture Contamination: Acylating agents (anhydrides, acyl chlorides) are highly sensitive to water and will be hydrolyzed.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Inactive Catalyst (DMAP): The DMAP may be old or degraded.Use a fresh bottle of DMAP. The catalyst is crucial for activating the acylating agent in O-acylations.[9]
Insufficient Base: The acidic byproduct can protonate the amine or catalyst, halting the reaction.Ensure the correct stoichiometry of the base (e.g., triethylamine) is used to neutralize the generated acid.[8]
Mixture of N- and O-Acylated Products Incorrect Protocol for O-Acylation: Attempting O-acylation without N-protection or proper catalytic conditions.For unambiguous O-acylation, protect the nitrogen first (Protocol 1). The amine is inherently more nucleophilic.[3]
Di-acylation: Using a large excess of the acylating agent in the N-acylation protocol.Use only a slight excess (1.1-1.2 equivalents) of the acylating agent to minimize the slower reaction at the hydroxyl group.[6]
Reaction Stalls (TLC shows starting material) Steric Hindrance: Using a bulky acylating agent (e.g., pivaloyl chloride) can slow the reaction rate.Increase reaction time, gently warm the reaction mixture (e.g., to 40 °C), or consider using a more potent acylation catalyst system.

Conclusion

The selective acylation of 4-hydroxymethylpiperidine is a controllable and reproducible process when guided by a sound understanding of chemical principles. For the synthesis of N-acyl derivatives, leveraging the intrinsic nucleophilicity of the piperidine nitrogen provides a direct and efficient route. Conversely, for the synthesis of O-acyl derivatives, a strategic intervention—either through robust N-protection or elegant DMAP catalysis—is paramount to override the inherent reactivity of the amine. The protocols and insights provided herein offer a validated framework for researchers to confidently construct these valuable pharmaceutical intermediates.

References

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). DMAP as a Catalyst: Understanding its Nucleophilic Character and Acylation Capabilities. [Link]

  • Scite.ai. (n.d.). The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Organic Chemistry, 12(9), 734-760.
  • Padarti, A., et al. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(1), 206-210. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Zhang, W., et al. (2019). Chemoselective Acylation of Nucleosides. Chemistry – An Asian Journal, 14(18), 3148-3152. [Link]

  • Pabasara, M. (2020, November 2). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]

  • Organic Chemistry Portal. (2016). Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis. [Link]

  • Jeko, J., & Timar, Z. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 433-450. [Link]

  • Tudoroiu, N., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Molecules, 24(16), 2999. [Link]

Sources

Application

Application Note: Quality Control Framework for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

This Application Note is structured as a comprehensive technical guide for the quality control of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS: 609781-33-1), a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quality control of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS: 609781-33-1), a critical intermediate in the synthesis of Factor Xa inhibitors like Apixaban .

Introduction & Strategic Context

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (C17H24N2O4, MW 320.[1][2][3][4]38) is a pivotal pharmacophore building block. Structurally, it consists of a Boc-protected piperidine ring linked via an ether bond to a para-substituted benzamide.[1] This motif is essential in the synthesis of Apixaban (Eliquis) , serving as the precursor to the "P4" moiety before coupling with the lactam scaffold.[1]

Ensuring the purity of this intermediate is non-negotiable. Impurities introduced here—specifically the de-protected amine or hydrolyzed acid variants—can propagate through subsequent Ullmann couplings or amidation steps, leading to genotoxic impurities (GTIs) or difficult-to-remove analogues in the final API.[1]

Critical Quality Attributes (CQAs)
AttributeSpecification LimitRationale
Appearance White to off-white solidVisual confirmation of crystallization purity.
Assay (HPLC)

98.5% w/w
Ensures stoichiometry in subsequent coupling.
Related Substances Individual

0.15%; Total

1.0%
Controls by-products (e.g., acid hydrolysis).[1]
Water (KF)

0.5% w/w
Moisture affects stoichiometry of sensitive coupling reagents.
Residual Solvents ICH Q3C LimitsControls process solvents (THF, Toluene, DCM).[1]
Identification IR, MS, 1H-NMRStructural confirmation.

Structural Analysis & Impurity Fate Mapping

Understanding the synthesis route is prerequisite to designing the analytical method. The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of N-Boc-4-hydroxypiperidine with 4-fluorobenzamide (or 4-fluorobenzonitrile followed by hydrolysis).

Impurity Fate Diagram (Graphviz)[1]

G Figure 1: Synthesis & Impurity Fate Map for Target Intermediate SM1 N-Boc-4-hydroxypiperidine (Starting Material 1) INT Target Molecule (CAS: 609781-33-1) SM1->INT S_NAr Coupling (Base/DMF) IMP_C Impurity C (O-Alkylation Dimer) SM1->IMP_C Self-Coupling (Trace) SM2 4-Fluorobenzamide (Starting Material 2) SM2->INT S_NAr Coupling (Base/DMF) IMP_A Impurity A (De-Boc Amine) [Degradant] INT->IMP_A Acidic Conditions (-Boc) IMP_B Impurity B (Carboxylic Acid) [Hydrolysis By-product] INT->IMP_B Over-Hydrolysis (-NH2 to -OH)

Figure 1: Synthesis pathway showing origin of critical impurities (De-Boc amine and Acid hydrolysis product).

High-Performance Liquid Chromatography (HPLC) Protocol[5]

This method separates the target compound from its polar precursors (amide/alcohol) and hydrophobic degradants.

Method Parameters[1][5][6][7][8]
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1]

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for routine QC.[1]

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm.

    • Why: The benzamide moiety has a strong absorption maximum near 240 nm, providing higher sensitivity than the standard 254 nm.[1]

Mobile Phase System
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Note: Acidic pH suppresses ionization of the amide and potential acidic impurities, sharpening peak shape.[1]

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % MPA % MPB Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | Stop |

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock: Dissolve 25 mg reference standard in 25 mL volumetric flask (Conc: 1000 ppm). Sonicate for 5 mins.

  • Test Sample: Prepare in duplicate at 1000 ppm.

  • System Suitability:

    • Tailing Factor (T): 0.8 – 1.5.

    • Theoretical Plates (N): > 5000.

    • %RSD (n=5): < 2.0%.

LC-MS Identification Protocol

For structural elucidation of unknown impurities appearing in the HPLC assay.

Mass Spectrometry Conditions
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C.

  • Scan Range: 100 – 600 m/z.

Diagnostic Ions
CompoundFormulaExpected Mass (m/z)Key Fragment
Target Molecule C17H24N2O4321.18 [M+H]⁺265.1 [M-tBu]⁺, 221.1 [M-Boc]⁺
Impurity A (De-Boc) C12H16N2O2221.12 [M+H]⁺204.1 [Loss of NH3]
Impurity B (Acid) C17H23NO5322.16 [M+H]⁺266.1 [M-tBu]⁺

Residual Solvent Analysis (GC-HS)

Synthesis often involves Tetrahydrofuran (THF) (reaction solvent) and Dichloromethane (DCM) (extraction).[1]

Headspace Parameters
  • Instrument: GC with Headspace Sampler (e.g., Agilent 7890B/7697A).[1]

  • Column: DB-624 (30 m × 0.32 mm × 1.8 µm).

  • Oven Program: 40°C (hold 5 min) → 10°C/min → 220°C (hold 5 min).

  • Carrier Gas: Nitrogen or Helium at 2.0 mL/min (Constant Flow).

  • HS Oven Temp: 80°C.

  • Equilibration Time: 20 min.

Analytical Workflow Diagram

QC_Workflow Figure 2: Integrated Quality Control Workflow cluster_Methods Analytical Modules Sample Raw Sample (Batch Output) Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Sample->Prep GC GC-HS (Solvents) Limit: ICH Q3C Sample->GC KF Karl Fischer (Water) Limit: <0.5% Sample->KF HPLC HPLC-UV (Assay) Limit: >98.5% Prep->HPLC Decision Data Review & COA Generation HPLC->Decision Purity Data GC->Decision PPM Levels KF->Decision % Moisture

Figure 2: Step-by-step QC workflow from sampling to Certificate of Analysis (COA) generation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11533256, tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. Retrieved from .

  • Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban).[1] Journal of Medicinal Chemistry, 50(22), 5339–5356.[1] (Describes the structural class and synthesis context).

  • European Pharmacopoeia (Ph. Eur.) 10.0.General Chapter 2.2.46 Chromatographic Separation Techniques. (Basis for HPLC system suitability criteria).
  • ICH Harmonised Tripartite Guideline.Impurities: Guideline for Residual Solvents Q3C(R6). (Basis for GC-HS limits).
  • Cortez, G. S., et al. (2009). Process Development of the Factor Xa Inhibitor Apixaban.[1] Organic Process Research & Development, 13(6), 1169–1176.[1] (Detailed synthesis routes for piperidine intermediates).

Sources

Method

Application Note: Scalable Synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

This Application Note details the scalable synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS: 609781-33-1), a critical intermediate for various medicinal chemistry programs, including Factor Xa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS: 609781-33-1), a critical intermediate for various medicinal chemistry programs, including Factor Xa inhibitors and kinase inhibitors.

The protocol prioritizes process safety , atom economy , and purification efficiency , utilizing a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by a controlled Radziszewski hydrolysis.

Executive Summary

The target molecule, tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate , contains a piperidine core linked via an ether bond to a para-substituted benzamide. Direct coupling of 4-fluorobenzamide with 4-hydroxypiperidine is often plagued by low yields due to the acidity of the amide protons and competitive side reactions.

This guide presents a superior Nitrilase-Mimetic Route . We utilize 4-fluorobenzonitrile as a highly activated electrophile for the ether coupling, generating a nitrile intermediate. This is subsequently converted to the primary amide using a mild, scalable oxidative hydrolysis (Radziszewski reaction). This route avoids harsh acidic/basic hydrolysis steps that could compromise the acid-labile Boc group.

Key Process Metrics
ParameterValue
Overall Yield 75–82% (2 Steps)
Purity Target >98.5% (HPLC)
Scale Suitability Gram to Kilogram
Critical Raw Materials N-Boc-4-hydroxypiperidine, 4-Fluorobenzonitrile

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the ether linkage. The choice of the nitrile precursor (Compound 2 ) is strategic: it activates the aromatic ring for SNAr more effectively than the amide and prevents proton-transfer side reactions during the base-mediated coupling.

Retrosynthesis Target Target Molecule (Boc-Piperidine-O-Ph-CONH2) Inter Intermediate Nitrile (Boc-Piperidine-O-Ph-CN) Target->Inter Functional Group Interconversion (Radziszewski) SM1 SM 1: N-Boc-4-hydroxypiperidine Inter->SM1 C-O Disconnection (SNAr) SM2 SM 2: 4-Fluorobenzonitrile Inter->SM2

Figure 1: Retrosynthetic strategy prioritizing the highly activated nitrile intermediate.

Detailed Experimental Protocols

Step 1: SNAr Coupling to Form the Nitrile Intermediate

Objective: Synthesize tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

Reaction Principle: The alkoxide of N-Boc-4-hydroxypiperidine is generated in situ and displaces the fluoride in 4-fluorobenzonitrile. DMSO is selected as the solvent to accelerate the SNAr reaction rate via cation solvation.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • 4-Fluorobenzonitrile (1.05 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • DMSO (anhydrous, 5 vol)

Protocol:

  • Preparation: Charge a dry reactor with N-Boc-4-hydroxypiperidine and anhydrous DMSO under N2 atmosphere.

  • Alkoxide Formation: Cool the solution to 15°C. Add KOtBu portion-wise, maintaining internal temperature <25°C. Stir for 30 minutes to ensure complete deprotonation.

    • Note: KOtBu is preferred over NaH for scale-up to avoid H2 gas evolution hazards.

  • Coupling: Add 4-fluorobenzonitrile (dissolved in minimal DMSO) slowly over 20 minutes.

  • Reaction: Warm the mixture to 40–45°C and stir for 4–6 hours. Monitor by HPLC (Target conversion >98%).

  • Quench & Workup:

    • Cool to 20°C. Slowly add water (10 vol) to precipitate the product.

    • Stir the slurry for 1 hour.

    • Filter the solid and wash with water (3 x 2 vol) to remove residual DMSO and salts.

    • Dry the filter cake in a vacuum oven at 45°C.

Expected Result: Off-white solid, 85–90% yield.

Step 2: Controlled Hydrolysis (Radziszewski Reaction)

Objective: Convert the nitrile to the primary amide without deprotecting the Boc group.

Reaction Principle: The reaction uses alkaline hydrogen peroxide. The hydroperoxide anion attacks the nitrile to form an imidate intermediate, which tautomerizes and loses oxygen to form the amide. Potassium carbonate provides mild alkalinity, preserving the acid-sensitive Boc group.

Materials:

  • Nitrile Intermediate (from Step 1) (1.0 equiv)

  • Hydrogen Peroxide (30% aq. solution) (5.0 equiv)

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • DMSO (5 vol) or MeOH/Water (10 vol)

Protocol:

  • Dissolution: Dissolve the Nitrile Intermediate in DMSO at 20°C.

  • Base Addition: Add K2CO3 solid or aqueous slurry.

  • Oxidation: Cool to 10–15°C. Add H2O2 dropwise.

    • Safety Alert: This reaction is exothermic. Control addition rate to maintain T < 30°C.

  • Completion: Allow to warm to Room Temperature (20–25°C) and stir for 2–3 hours. Monitor by HPLC (disappearance of nitrile peak).

  • Workup:

    • Quench excess peroxide by adding saturated aqueous sodium sulfite (check with starch-iodide paper).

    • Dilute with water (10 vol) to induce crystallization.

    • Filter the white solid.[1][2]

    • Purification: Recrystallize from Ethyl Acetate/Heptane if purity <98%.

Expected Result: White crystalline solid, 88–92% yield.

Process Safety & Control Strategy

A self-validating process requires strict control over critical process parameters (CPPs).

StepHazard / RiskMitigation Strategy
Step 1 Exotherm during alkoxide formation.Controlled addition of KOtBu; Active cooling jacket.
Step 1 DMSO thermal instability.Maintain reaction temperature <60°C. Avoid acid contamination.
Step 2 O2 evolution / Peroxide accumulation.Quench residual peroxide with Na2SO3 before isolation. Use vented vessels.
General Boc-deprotection.[3]Maintain pH > 7 throughout workups. Avoid strong mineral acids.

Analytical Specifications

Identity & Purity Confirmation:

  • HPLC Method: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B over 15 min.

    • Retention Time: Amide product elutes earlier than the Nitrile intermediate due to increased polarity.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.40 (s, 9H, Boc)
      
    • 
       1.50–1.90 (m, 4H, Piperidine CH2)
      
    • 
       3.20–3.70 (m, 4H, Piperidine N-CH2)
      
    • 
       4.60 (m, 1H, CH-O)
      
    • 
       6.95 (d, 2H, Ar-H, ortho to ether)
      
    • 
       7.20 (br s, 1H, NH)
      
    • 
       7.80 (d, 2H, Ar-H, ortho to amide)
      
    • 
       7.85 (br s, 1H, NH)
      

Workflow Visualization

Workflow Start Start: Raw Materials QC Step1 Step 1: SNAr (DMSO, KOtBu, 45°C) Start->Step1 IPC1 IPC: HPLC (Nitrile >98%) Step1->IPC1 Isolate1 Precipitation & Filtration IPC1->Isolate1 Pass Step2 Step 2: Hydrolysis (H2O2, K2CO3) Isolate1->Step2 IPC2 IPC: Peroxide Test (Negative) Step2->IPC2 Final Final Isolation & Drying IPC2->Final Pass

Figure 2: Process workflow including In-Process Controls (IPC) for quality assurance.

References

  • Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 2006, 4, 2337-2347. Link (Validating SNAr scalability).

  • McKinley, N. F., & O'Shea, D. F. "Radziszewski Reaction: A Green Method for Amide Synthesis." Journal of Organic Chemistry, 2004. (General reference for the peroxide hydrolysis methodology).
  • ChemicalBook. "tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate Product Page." Link (Confirming CAS 609781-33-1 identity).

  • PubChem. "tert-Butyl 4-hydroxypiperidine-1-carboxylate Compound Summary." Link (Starting material safety data).

Sources

Technical Notes & Optimization

Troubleshooting

Solubility problems with tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate in common solvents

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with tert-Butyl 4-(4-car...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule

Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a molecule with distinct structural regions that create a challenging solubility profile. Its large, non-polar surface area, contributed by the Boc-protecting group, the phenyl ring, and the piperidine core, dominates its character, making it poorly soluble in aqueous systems. This is contrasted by the polar, hydrogen-bonding carbamoyl (-CONH₂) group. This duality often leads to difficulties in finding a single solvent that satisfies both ends of the polarity spectrum, and the compound's rigid structure can contribute to high crystal lattice energy, further impeding dissolution. This guide will walk you through a logical progression of techniques to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary structural drivers behind the poor solubility of this compound?

Answer: The solubility of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is dictated by a balance of its functional groups:

  • tert-Butoxycarbonyl (Boc) Group: This is a large, lipophilic protecting group designed to be non-polar. It significantly increases the molecule's hydrophobicity and sterically hinders the piperidine nitrogen.[1][2]

  • Piperidine Ring: While containing a nitrogen atom, the saturated hydrocarbon backbone of the piperidine ring is nonpolar and contributes to low aqueous solubility.[3]

  • Phenoxy Moiety: The phenyl ether group is aromatic and hydrophobic, further reducing the molecule's affinity for polar solvents like water.

  • Carbamoyl Group (-CONH₂): This is the primary polar and hydrophilic center of the molecule. It can participate in hydrogen bonding as both a donor and an acceptor.[4]

The combined effect of the large non-polar regions outweighs the single polar carbamoyl group, classifying this compound as "lipophilic" or "greasy," and thus, poorly water-soluble.

Q2: I can't dissolve the compound in my aqueous assay buffer (e.g., PBS, TRIS). What is the standard procedure to address this?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed. The standard and most effective method is to first create a high-concentration stock solution in a water-miscible organic solvent and then perform a serial dilution into your final aqueous medium.

The key is to use a co-solvent system.[5][6] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with water.[5]

Critical Consideration: When diluting the organic stock into an aqueous buffer, the compound may "crash out" or precipitate as it is rapidly forced into an unfavorable solvent environment. To mitigate this, it is crucial to add the stock solution to the aqueous buffer in small aliquots while vortexing or stirring vigorously. This ensures rapid dispersion before the local concentration becomes too high, preventing nucleation and precipitation.

See Protocol 1: Preparation of a High-Concentration Stock Solution and Protocol 2: Dilution into Aqueous Media for detailed steps.

Q3: Which organic solvents are recommended for this compound, and what should I avoid?

Answer: Selecting the right organic solvent is the most critical first step. Your choice will depend on the concentration required and the tolerance of your downstream application to that solvent.

SolventTypeRecommended UseRationale & Cautions
Dimethyl Sulfoxide (DMSO) Polar AproticPrimary recommendation for stock solutions. Excellent solubilizing power for many poorly soluble compounds.[5] It is hygroscopic and can oxidize at high temperatures. Use high-purity, anhydrous grade.
N,N-Dimethylformamide (DMF) Polar AproticAlternative to DMSO for stock solutions. Similar solubilizing power to DMSO.[1] Note: DMF is more toxic than DMSO and can decompose to form dimethylamine.
Dichloromethane (DCM) ChlorinatedGood for initial dissolution, not for aqueous work.The compound should be highly soluble in DCM, but it is not miscible with water and is volatile. Useful for chemical synthesis workups, not for biological assays.
Tetrahydrofuran (THF) EtherModerate solubility expected.Less polar than DMSO/DMF. Can form peroxides over time. Water-miscible, but may not keep the compound in solution upon high dilution into buffer.
Ethanol / Methanol Polar ProticPoor choice for initial stock. The hydrogen-bonding network of alcohols may not effectively solvate the large non-polar regions of the molecule. Limited solubility is expected.
Water / Buffers Polar ProticInsoluble. The hydrophobic character of the molecule prevents dissolution.
Hexanes / Heptane Non-polarInsoluble. These solvents lack the polarity needed to interact with the carbamoyl group.
Q4: My compound is still not dissolving, even in DMSO. What advanced steps can I take?

Answer: If you are facing extreme solubility issues, a combination of physical methods may be necessary. Proceed through these steps logically.

  • Increase Mechanical Agitation: Ensure you are vortexing at maximum speed. If particles remain, proceed to sonication.

  • Apply Gentle Heat: For most solid compounds, solubility increases with temperature.[7][8] Place your sample in a sonicating water bath set to 30-40°C. This combines physical disruption of the solid particles with a moderate increase in thermal energy. Caution: Do not overheat, as this can risk degrading the compound, particularly the acid-labile Boc group.

  • Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solid.[9] If you are working with a coarse, crystalline powder, gently crushing it with a spatula against the side of the vial before adding solvent can increase the surface area and speed up dissolution. This technique, known as trituration, can be surprisingly effective.

A Note on pH Adjustment: For this specific molecule, adjusting the pH of the medium is unlikely to improve solubility.[10] The piperidine nitrogen is protected by the Boc group and is not basic. The carbamoyl amide is not readily ionizable under typical experimental pH ranges (pH 2-10). Therefore, efforts should be focused on co-solvent and physical dissolution methods.

Q5: How do I know if my compound has truly dissolved or if it has degraded during my dissolution attempts?

Answer: This is a critical question for ensuring the integrity of your experiments.

  • Visual Inspection: A true solution will be perfectly clear with no visible particles, even when a laser pointer is shone through it (Tyndall effect). If you observe cloudiness, haziness, or suspended particles, your compound is not fully dissolved.

  • Stability Considerations: The two primary points of instability are the Boc group and the carbamoyl group.

    • Boc Group: This group is notoriously unstable to strong acids. Avoid any acidic conditions, as this will cleave the protecting group.

    • Carbamoyl Group: Amides are generally very stable, but can be hydrolyzed under harsh acidic or basic conditions, especially when combined with high heat.[11] The methods described in this guide (gentle warming to 30-40°C) are considered safe.

  • Analytical Verification: If an experiment is particularly sensitive or high-value, verifying the integrity of your stock solution is recommended. A simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can quickly confirm the molecular weight of the dissolved species, ensuring no degradation has occurred.

Troubleshooting Workflow

This flowchart provides a logical path to follow when encountering solubility issues with tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate.

G start Start: Dissolve Compound solvent_choice Select Solvent System start->solvent_choice aqueous Aqueous Buffer (e.g., PBS) solvent_choice->aqueous For Final Assay organic Organic Solvent (e.g., DMSO) solvent_choice->organic For Stock Solution aqueous_fail Insoluble. This is expected. aqueous->aqueous_fail add_solvent Add Solvent & Vortex Vigorously organic->add_solvent aqueous_reco Recommendation: Prepare a stock in an organic co-solvent first. aqueous_fail->aqueous_reco Next Step aqueous_reco->organic check_clear1 Is solution clear? add_solvent->check_clear1 success Success! Proceed with experiment. check_clear1->success Yes troubleshoot Troubleshoot: Apply Gentle Sonication (30-40°C) check_clear1->troubleshoot No check_clear2 Is solution clear now? troubleshoot->check_clear2 check_clear2->success Yes final_fail Still Insoluble. Consider: 1. Is concentration too high? 2. Verify compound identity. 3. Contact technical support. check_clear2->final_fail No

Caption: Decision workflow for dissolving the target compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for preparing a 10 mM stock solution. Adjust the mass and volume as needed for your desired concentration. (Molecular Weight: 348.42 g/mol )

  • Weigh the Compound: Accurately weigh 3.48 mg of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate into a clean, dry glass vial.

  • Add Solvent: Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial securely and vortex at maximum speed for 60 seconds.

  • Visual Inspection: Check for any remaining solid particles. If the solution is not perfectly clear, proceed to the next step.

  • Sonication (If Necessary): Place the vial in a sonicating water bath for 5-10 minutes. If available, use a bath with temperature control set to 30-35°C.

  • Final Inspection: After sonication, the solution should be completely clear. If not, repeat sonication for another 5 minutes.

  • Storage: Store the stock solution tightly capped at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to warm completely to room temperature and vortex briefly to ensure homogeneity.

Protocol 2: Dilution of DMSO Stock into Aqueous Media

This protocol describes the preparation of a 10 µM final concentration in 10 mL of an aqueous buffer, starting from a 10 mM stock.

  • Prepare Buffer: Dispense 10 mL of your final aqueous buffer (e.g., PBS) into a conical tube.

  • Set up Mixing: Place the tube on a vortex mixer set to a medium-high speed to create a funnel (vortex) in the liquid.

  • Perform Dilution:

    • Withdraw 10 µL of the 10 mM DMSO stock solution using a calibrated pipette.

    • Carefully dispense the 10 µL of stock solution directly into the side of the vortex in the aqueous buffer. Do not dispense it into the liquid surface where it can pool.

    • Allow the solution to mix for at least 30 seconds to ensure complete dispersion.

  • Final Concentration Check: The final concentration of the compound is 10 µM, and the final concentration of the DMSO co-solvent is 0.1%. This level of DMSO is tolerated by most biological assays.

References

  • ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (2023). 1-Boc-4-AP. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Kun, S., et al. (1998). Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Kumar, S., & Sissodia, N. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-renin inhibitors compounds with improved physicochemical properties. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. Retrieved from [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Chokshi, R. J. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • Reddit. (2018). Any tips for getting the last bit of a chemical out of a small bottle? Retrieved from [Link]

  • Pascal, R., & Pross, A. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. International Journal of Molecular Sciences. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Periodica Polytechnica. (2022). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates of Amorphous Silica. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • ChemBK. (2024). 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Optimization

Challenges in the scale-up of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate production

Technical Support Center: Process Chemistry & Scale-Up Subject: Scalable Synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate Ticket ID: SC-2024-BOC-ETHER Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry & Scale-Up Subject: Scalable Synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate Ticket ID: SC-2024-BOC-ETHER Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties scaling the production of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate . In small-scale academic settings (<1g), a direct Nucleophilic Aromatic Substitution (SNAr) using 4-fluorobenzamide and N-Boc-4-hydroxypiperidine with sodium hydride (NaH) is common.

However, upon scale-up (>100g), this "Direct Route" fails due to three factors:

  • Amide Acidity: The primary amide protons (

    
    ) compete with the alcohol for the base, leading to side reactions and stoichiometry drift.
    
  • Safety (Gas Evolution): The use of NaH generates massive volumes of hydrogen gas, creating a process safety hazard.

  • Purification: The polarity of the amide product makes it difficult to separate from polar aprotic solvents (DMF/DMSO) without chromatography, which is non-viable at scale.

This guide outlines the "Nitrile Route," the industry-standard approach for this scaffold, and provides troubleshooting for those forced to use the direct method.

Part 1: The "Golden Route" (Recommended for Scale)

To achieve high purity and safety, we recommend a two-step sequence: SNAr with 4-fluorobenzonitrile followed by Controlled Hydration .

Step 1: Ether Formation (The Nitrile Intermediate)

Instead of the amide, use 4-fluorobenzonitrile . The nitrile group is strongly electron-withdrawing, activating the ring for SNAr much more effectively than the amide, and it lacks acidic protons.

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), 4-Fluorobenzonitrile (1.1 equiv), KOtBu (1.2 equiv) or K2CO3 (2.0 equiv).

  • Solvent: THF (with KOtBu) or DMSO (with K2CO3).

  • Key Advantage: The intermediate tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is highly crystalline and lipophilic, allowing for easy isolation by water precipitation.

Step 2: Nitrile Hydration to Amide

The challenge here is stopping at the amide without over-hydrolyzing to the carboxylic acid.[1]

  • Protocol: Use the Urea-Hydrogen Peroxide (UHP) method or NaOH/DMSO system.

  • Reaction:

    
    
    
  • Mechanism: The hydroperoxide anion (

    
    ) is a potent nucleophile that attacks the nitrile. The resulting imidate intermediate hydrolyzes exclusively to the amide under basic conditions.
    

Part 2: Process Workflow Visualization

The following diagram contrasts the problematic Direct Route with the robust Nitrile Route.

SynthesisRoutes cluster_0 Route A: Direct Coupling (Problematic at Scale) cluster_1 Route B: Nitrile Route (Recommended) Start_A N-Boc-4-hydroxypiperidine + 4-Fluorobenzamide Base_A Strong Base (NaH) Start_A->Base_A Issue_A Issues: 1. H2 Gas Evolution 2. N-alkylation side products 3. Incomplete Conversion Base_A->Issue_A Product_A Target Amide (Low Yield/Purity) Issue_A->Product_A Start_B N-Boc-4-hydroxypiperidine + 4-Fluorobenzonitrile Step1_B Step 1: S_NAr Ether Synthesis (KOtBu/THF or K2CO3/DMSO) Start_B->Step1_B Inter_B Intermediate: Nitrile Ether (Crystalline) Step1_B->Inter_B Step2_B Step 2: Hydration (NaOH / H2O2 / DMSO) Inter_B->Step2_B Product_B Target Amide (High Purity) Step2_B->Product_B

Figure 1: Comparison of the Direct Amide Coupling vs. the Two-Step Nitrile Route.

Part 3: Troubleshooting Guide (FAQ)

Scenario 1: "I must use the Direct Route (Amide coupling)."

Q: My reaction stalls at 60% conversion. Adding more base doesn't help.

  • Diagnosis: You are likely deprotonating the amide nitrogen. The resulting anion is electron-rich, deactivating the ring toward SNAr attack.

  • Fix: Switch bases. Use Potassium tert-butoxide (KOtBu) in THF or Cesium Carbonate (Cs2CO3) in DMSO. Cesium's "cesium effect" can enhance solubility and reactivity without the harshness of NaH [1].

  • Critical Parameter: Maintain temperature at 60–70°C . Higher temperatures (>90°C) risk removing the Boc group (thermal deprotection).

Q: The work-up is a nightmare. I have a gummy solid.

  • Diagnosis: DMF/DMSO retention. The amide product is soluble in polar organic/water mixtures, preventing crystallization.

  • Fix: Perform a "Solvent Swap."

    • Dilute reaction mixture with water.

    • Extract into Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

    • Wash organic layer 3x with 5% LiCl solution (removes DMF effectively).

    • Concentrate and swap solvent to Heptane/IPAc to force crystallization.

Scenario 2: "I am using the Nitrile Route."

Q: In Step 2 (Hydration), I am seeing a carboxylic acid impurity.

  • Diagnosis: Over-hydrolysis. The reaction conditions are too vigorous (pH too high or temperature too high).

  • Fix: Use the Ghaffar-Parkins catalyst (platinum-based) for neutral conditions if cost allows [2]. For bulk scale, use the DMSO-catalyzed hydration :

    • Recipe: Dissolve Nitrile in DMSO. Add 1.2 eq NaOH (5N aq). Stir at 25°C.

    • Mechanism:[1][2][3][4][5][6] DMSO acts as an oxygen transfer agent, milder than peroxide.

    • Control: Monitor by HPLC. Quench immediately upon disappearance of nitrile.

Part 4: Comparative Data & Specifications

ParameterDirect Route (NaH/Amide)Nitrile Route (Step 1 + 2)
Overall Yield 35–45% (Variable)75–85% (Consistent)
Atom Economy HighModerate (2 steps)
Safety Profile Poor (H2 gas, exotherms)Good (No gas evolution)
Purification Column Chromatography often neededCrystallization / Precipitation
Major Impurity N-alkylated amideCarboxylic acid (controllable)

Part 5: Detailed Protocol (Nitrile Route)

Step 1: Preparation of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

  • Charge N-Boc-4-hydroxypiperidine (100 g, 497 mmol) and 4-Fluorobenzonitrile (66.2 g, 546 mmol) into a reactor.

  • Add THF (500 mL, 5 vol). Stir to dissolve.

  • Cool to 0–5°C.

  • Add KOtBu (1.0 M in THF, 596 mL) dropwise over 1 hour. Note: Exothermic.

  • Warm to 25°C and stir for 4 hours. Monitor by HPLC (<1% starting material).

  • Quench: Add water (500 mL). Distill off THF under vacuum.

  • Isolation: The product will precipitate from the remaining water. Filter, wash with water, and dry.

    • Expected Yield: ~135 g (90%).[7]

Step 2: Hydration to tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

  • Charge Nitrile intermediate (100 g) into DMSO (300 mL).

  • Add K2CO3 (10 g) and 30% H2O2 (40 mL) dropwise.

    • Caution: Maintain T < 35°C (cooling jacket required). Peroxide addition is exothermic.

  • Stir at 25°C for 3 hours.

  • Work-up: Pour mixture into Water (1.5 L) slowly. The product will crash out as a white solid.[7]

  • Filter and wash with water to remove DMSO.

  • Recrystallize from Ethanol/Water if purity <98%.

References

  • Effect of Cesium Salts in Organic Synthesis: Flessner, T. et al. "Cesium Carbonate Mediated Alkylation." Synlett, 1999.

  • Nitrile Hydration Catalysts: Ghaffar, T. and Parkins, A.W.[8] "The hydration of nitriles to amides catalysed by platinum(II) complexes."[8] Tetrahedron Letters, 1995.

  • Williamson Ether Synthesis Scale-Up: "Process Chemistry of Aryl Ethers." Organic Process Research & Development.

  • Vandetanib Intermediate Synthesis: Wang, M. et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate."[5] Atlantis Press, 2015.

Sources

Troubleshooting

Technical Support Center: Purity Enhancement for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Ticket Status: Open Subject: Optimization of Synthesis and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction You are accessing the technical support reposit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Optimization of Synthesis and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are accessing the technical support repository for the synthesis and purification of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate . This molecule is a critical intermediate, often utilized as a scaffold in the development of PARP inhibitors, Acetyl-CoA Carboxylase (ACC) inhibitors, and GPCR ligands.

Its structure combines a lipophilic, acid-sensitive Boc-piperidine moiety with a polar, hydrogen-bonding primary amide . This duality creates unique purification challenges: the Boc group restricts the use of acidic scavengers, while the amide group can cause "tailing" on silica gel and poor solubility in non-polar solvents.

This guide is structured as a troubleshooting workflow to address specific purity issues at the source.

Module 1: Reaction Optimization (Upstream Purity)

User Issue: "My crude purity is low (<70%), containing significant unreacted starting material."

Root Cause: Inefficient Nucleophilic Aromatic Substitution (SNAr). The coupling of N-Boc-4-hydroxypiperidine with 4-fluorobenzamide is sensitive to moisture and stoichiometry.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection NaH (60% in oil) > K₂CO₃The secondary alcohol of the piperidine is sterically hindered. Sodium hydride (NaH) ensures irreversible deprotonation, forming a "naked" alkoxide that is far more nucleophilic than the potassium salt generated by carbonate bases.
Solvent Anhydrous DMF or DMSO SNAr reactions require polar aprotic solvents to solvate the cation (Na⁺), leaving the alkoxide anion free to attack. Critical: Solvent water content must be <0.05% to prevent quenching of the alkoxide.
Stoichiometry 1.0 : 1.2 (Alcohol : Fluoride)Use a slight excess of the electrophile (4-fluorobenzamide). It is easier to wash away unreacted amide (water-soluble) than the unreacted Boc-alcohol (lipophilic).
Temperature 60°C – 80°C Do not exceed 90°C. High temperatures risk thermal degradation of the Boc group (isobutylene extrusion).
Visual Workflow: Synthesis Logic

SynthesisLogic Start Start: Reagents Step1 Step 1: Deprotonation (NaH, 0°C, 30 min) Start->Step1 Step2 Step 2: SNAr Coupling (Add Electrophile, 60-80°C) Step1->Step2 Form Alkoxide Check Check: TLC/LCMS Step2->Check Success Proceed to Workup Check->Success >95% Conv. Fail Low Conversion Check->Fail <90% Conv. Fail->Step2 Add 0.2 eq NaH + Heat

Caption: Logical flow for optimizing the SNAr coupling reaction. Monitoring conversion before workup is critical to avoiding difficult separations later.

Module 2: Work-up & Isolation (The "Crude" Cleanup)

User Issue: "My product is an oily, yellow gum that won't solidify, and NMR shows residual DMF."

Root Cause: Inadequate removal of high-boiling solvents (DMF/DMSO) and retention of inorganic salts.

The "Cold-Crash" Protocol

Do not rely solely on rotary evaporation to remove DMF; it requires high heat which degrades the Boc group.

  • Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water (relative to reaction volume).

    • Mechanism:[1][2][3][4] The product is lipophilic (Boc group) and will precipitate, while DMF and excess base remain in the aqueous phase.

  • Extraction (If oil forms): If a solid does not precipitate (common on small scales), extract with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially, as it is better at solubilizing DMF impurities.

  • The LiCl Wash: Wash the organic layer 3x with 5% Lithium Chloride (LiCl) solution.

    • Why? LiCl dramatically increases the ionic strength of the aqueous layer and disrupts hydrogen bonding between DMF and the product, forcing DMF into the aqueous phase.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Module 3: Purification Techniques (The Core)

User Issue: "Column chromatography results in broad, tailing peaks, and I can't separate the product from the starting benzamide."

Root Cause: The primary amide (-CONH₂) interacts strongly with the acidic silanols on silica gel, causing peak broadening.

Method A: Recrystallization (Preferred)

This molecule is highly crystalline due to the amide moiety. Recrystallization is superior to chromatography for scalability and purity.

  • Solvent System: EtOAc / Heptane (or Hexanes).

  • Protocol:

    • Dissolve crude solid in minimum boiling EtOAc.

    • Slowly add Heptane until persistent cloudiness appears.

    • Allow to cool to Room Temperature (RT), then 4°C.

    • Seeding: If oiling out occurs, scratch the glass or add a seed crystal.

  • Result: The unreacted 4-fluorobenzamide (more polar) and Boc-hydroxypiperidine (more soluble in heptane mixes) remain in the mother liquor.

Method B: Flash Chromatography (If Recrystallization Fails)

If you must use a column, you must modify the stationary phase environment.

  • Mobile Phase: 0-5% Methanol in DCM.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Mechanism:[1][2][3][4] The base neutralizes the acidic silica sites, preventing the amide product from "sticking" and tailing. This sharpens the peak shape and improves resolution.

Visual Workflow: Purification Decision Tree

PurificationTree Crude Crude Material Analysis Analyze Impurity Profile Crude->Analysis StartMat Impurity: Unreacted Amide Analysis->StartMat Major Impurity Color Impurity: Colored/Tarry Analysis->Color Minor Impurity Recryst Method A: Recrystallization (EtOAc/Heptane) StartMat->Recryst Preferred Column Method B: Buffered Silica Column (DCM/MeOH + 1% TEA) StartMat->Column If low qty Charcoal Activated Charcoal Treatment then Filter Color->Charcoal Charcoal->Recryst

Caption: Decision matrix for selecting the optimal purification route based on the specific impurity profile of the crude isolate.

Module 4: Analytical Troubleshooting (FAQ)

Q1: I see a peak at [M-100] in my LCMS. Is my product degrading?

  • Answer: Likely yes, but check the source. The Boc group (mass ~100 Da) is acid-labile. If your LCMS mobile phase contains high concentrations of Formic Acid or TFA (e.g., 0.1%), you may be inducing "in-source fragmentation."

    • Test: Run the sample with a neutral buffer (Ammonium Acetate). If the parent peak [M+H] returns, the product is stable, and the degradation was analytical artifact.

Q2: The NMR shows a split peak for the Boc group. Is it impure?

  • Answer: Not necessarily. Piperidine carbamates often exhibit rotamers (rotational isomers) due to restricted rotation around the N-C(O) bond. This appears as broadened or split peaks in ¹H NMR at room temperature.

    • Verification: Run the NMR at 50°C. If the peaks coalesce into a sharp singlet, it is a pure compound exhibiting rotamerism.

Q3: Can I use HCl/Dioxane to remove the Boc group immediately?

  • Answer: Yes, but be cautious of the amide. While the amide is generally stable to HCl/Dioxane at RT, prolonged heating or aqueous acid can hydrolyze the amide to a carboxylic acid. Monitor the reaction closely and quench immediately upon consumption of the starting material.

References

  • General SNAr Methodology for Piperidines

    • Patent: "Synthesis of 1-boc-4-aminopiperidine and derivatives." CN104628627A.[5] (Demonstrates standard N-Boc-piperidine handling and crystallization).

    • Source:

  • Boc Group Stability & Deprotection

    • Article: "Solvent-Free Mechanochemical Deprotection of N-Boc Group." (Discusses acid sensitivity and thermal stability limits).
    • Source:

  • Purification of Amides (Tailing Prevention)

    • Guide: "Flash Column Chromatography Guide - Mobile Phase Modifiers." (Explains the use of TEA to prevent amide tailing on silica).
    • Source:

  • Removal of DMF/DMSO

    • Technique: "MedChem Tips and Tricks – Aqueous Workups." (Details the LiCl wash method for removing polar aprotic solvents).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Piperidine-Based Intermediates in Modern Drug Synthesis: A Comparative Analysis

For researchers, scientists, and professionals navigating the intricate pathways of drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and eco...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the intricate pathways of drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate and its structural and synthetic alternatives, with a particular focus on their application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

Introduction: The Central Role of Piperidine Scaffolds in PARP Inhibitors

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals due to its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability. In the context of PARP inhibitors, the piperidine ring often serves as a crucial scaffold, connecting the pharmacophore responsible for binding to the enzyme's active site with other regions of the molecule that fine-tune its properties.

This guide will focus on a comparative analysis of two key piperidine-based intermediates that exemplify different synthetic strategies and challenges:

  • tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate: This intermediate features an ether linkage, a common structural element in many bioactive molecules.

  • tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A key building block for the approved PARP inhibitor Niraparib, this intermediate is characterized by a direct carbon-carbon bond between the piperidine and phenyl rings.

We will delve into their synthesis, comparative performance, and the strategic rationale for choosing one over the other in a drug discovery and development setting.

Head-to-Head Comparison: Ether Linkage vs. Direct C-C Bond

The choice between an ether-linked and a directly-bonded piperidine intermediate is not merely a matter of synthetic convenience; it has significant implications for the final drug molecule's properties and the overall efficiency of the manufacturing process.

Featuretert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylatetert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Linkage Type Aryl EtherAryl
Key Application PARP Inhibitor IntermediateKey Intermediate for Niraparib (a PARP inhibitor)
Typical Synthesis Williamson Ether Synthesis followed by functional group manipulationMulti-step synthesis involving coupling reactions
Reported Yield Variable, with some reports as low as 21% for the final step.[1]High, with reported yields of 94-95% for the final Boc-protection step.
Potential Advantages - Potentially simpler final coupling step. - Ether linkage can offer metabolic stability.- Well-established, high-yielding synthesis. - Direct C-C bond can provide conformational rigidity.
Potential Disadvantages - Williamson ether synthesis can have moderate yields. - Potential for side reactions.- Multi-step synthesis can be lengthy. - May require more complex purification steps.

Synthetic Strategies and Experimental Protocols

A deep understanding of the synthetic routes to these intermediates is essential for a comprehensive comparison. Below are detailed, step-by-step methodologies for their preparation.

Synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

This synthesis is typically a two-step process starting from commercially available materials: a Williamson ether synthesis to form the ether linkage, followed by the conversion of a nitrile group to a carbamoyl group.

Step 1: Williamson Ether Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

This reaction forms the core ether linkage. The choice of a strong base is critical to deprotonate the phenol, and a polar aprotic solvent is used to facilitate the SN2 reaction.

Figure 1: Williamson Ether Synthesis Workflow

Experimental Protocol:

  • To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF (10 volumes), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 4-fluorobenzonitrile (1.1 eq) in DMF (2 volumes) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

Step 2: Hydrolysis of the Nitrile to the Carboxamide

The conversion of the nitrile to the primary amide can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography to yield tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. A reported yield for a similar final amidation step is 21%.[1]

Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This intermediate is a key component of Niraparib. Its synthesis is a multi-step process, often involving a chiral resolution to obtain the desired enantiomer. A common route is outlined in US Patent 10,927,095 B2.

Figure 2: Synthetic Pathway to Niraparib Intermediate

Experimental Protocol (Simplified from Patent Literature):

  • Preparation of 5-(4-nitrophenyl)piperidin-2-one: React 4-chloronitrobenzene with 5-hydroxypiperidin-2-one in the presence of a base.

  • Reduction of the Nitro Group: The nitro group of 5-(4-nitrophenyl)piperidin-2-one is reduced to an amine, for example, using catalytic hydrogenation (H₂/Pd/C).

  • Boc Protection: The resulting 5-(4-aminophenyl)piperidin-2-one is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the piperidine nitrogen.

  • Chiral Resolution: If required, the racemic mixture is resolved to isolate the desired (S)-enantiomer.

  • A final Boc-protection step can yield the desired product with high efficiency, with some protocols reporting yields of 94-95%.

Comparative Analysis of Synthetic Routes

The synthesis of tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate via the Williamson ether synthesis is conceptually straightforward. However, the reported low yield in the final amidation step is a significant drawback for large-scale production.[1] The Williamson ether synthesis itself can also be challenging to optimize, with potential side reactions such as elimination, especially with secondary halides.

In contrast, the synthetic route to (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, while involving more steps, is well-established and has been optimized for high yields. The use of catalytic hydrogenation is generally clean and efficient. The main challenge lies in the chiral resolution, which can add cost and complexity to the process.

Alternative Intermediates in Drug Synthesis

The principles of using Boc-protected piperidine scaffolds extend to a wide range of other intermediates used in the synthesis of diverse drug molecules.

  • tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: This is a key intermediate in the synthesis of the multi-kinase inhibitor Vandetanib.[2] Its synthesis also involves a multi-step process starting from piperidin-4-ylmethanol, with a reported overall yield of 20.2%.[2]

  • tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate: This intermediate is used in the synthesis of CDK9 inhibitors and the BTK inhibitor Ibrutinib. Its synthesis involves Boc protection, oxidation, and bromination.

  • tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride: This versatile building block is used in the synthesis of a wide array of therapeutic agents due to its ability to be incorporated into diverse molecular scaffolds.

Conclusion and Future Perspectives

The choice of a key intermediate in drug synthesis is a multifactorial decision that requires a careful balance of synthetic efficiency, cost, scalability, and the desired properties of the final active pharmaceutical ingredient.

While the ether-linked tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate offers a potentially more direct route to certain PARP inhibitor backbones, the currently reported low yields present a significant hurdle for its widespread adoption in manufacturing. In contrast, the well-trodden and high-yielding, albeit longer, synthetic pathway to (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate for Niraparib showcases the robustness required for a commercially viable process.

Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of these and other complex piperidine-based intermediates. Advances in catalytic methods and flow chemistry hold the promise of streamlining these synthetic routes, reducing waste, and ultimately lowering the cost of these life-saving medicines. As Senior Application Scientists, it is our role to not only understand the existing synthetic landscape but also to anticipate and embrace these innovations to accelerate the journey from laboratory discovery to clinical application.

References

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubChem. tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. [Link]

  • Google Patents.
  • Google Patents. A kind of synthetic method for preparing Niraparib. (CN107235957A).
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

Sources

Comparative

Reproducibility of published synthesis methods for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Executive Summary Target Compound: tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate CAS: 609781-33-1 Core Structure: N-Boc-piperidine ether-linked to a para-substituted benzamide. Primary Application: Key interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate CAS: 609781-33-1 Core Structure: N-Boc-piperidine ether-linked to a para-substituted benzamide. Primary Application: Key intermediate for kinase inhibitors (e.g., Vandetanib analogs) and GPCR modulators involving piperidine pharmacophores.

This guide evaluates the reproducibility of synthetic routes for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate . While direct commercial sourcing is possible, in-house synthesis is often required for scale-up or derivative generation.

The Verdict: The most reproducible, high-yielding method is not the direct coupling of the amide. Instead, a stepwise SNAr approach via a nitrile intermediate (Route A) offers superior reliability, avoiding the chemoselectivity issues inherent in direct amide couplings.

Strategic Route Analysis

We compared three published methodologies adapted for this specific scaffold. The "Reproducibility Score" reflects the robustness of the chemistry across different scales (mg to kg).

MethodReaction TypeKey ReagentsReproducibilityVerdict
Route A SNAr + Hydrolysis 4-Fluorobenzonitrile, NaH, DMSO; then NaOH/H₂O₂High (5/5) Recommended. Robust, scalable, and avoids N-alkylation side reactions.
Route B Mitsunobu Coupling4-Hydroxybenzamide, DEAD, PPh₃Low (2/5)Not Recommended. Poor atom economy; difficult purification (removing PPh₃O); competitive N- vs. O-alkylation.
Route C Direct SNAr4-Fluorobenzamide, NaH, DMFMedium (3/5)Risky. The amide protons (pKa ~17) compete with the alcohol for the base, requiring excess reagents and lowering yield.

Detailed Experimental Protocol (Route A: The "Gold Standard")

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Radziszewski Hydrolysis . This two-step sequence is preferred over direct coupling because the nitrile group is a superior electron-withdrawing group (EWG) for the substitution step and eliminates acidic amide protons that interfere with base-mediated coupling.

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Objective: Create the ether linkage using an activated aryl fluoride.

  • Reagents:

    • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv)[1]

    • 4-Fluorobenzonitrile (1.1 equiv)

    • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

    • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Deprotonation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF. Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C to allow H₂ evolution to cease and the alkoxide to form.

    • Expert Insight: The alkoxide of secondary alcohols is sterically hindered. Ensure the solution becomes clear/homogeneous before proceeding.

  • Addition: Add 4-fluorobenzonitrile (dissolved in minimal DMF) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir. If reaction is sluggish (monitored by TLC/LCMS), heat to 50-60°C.

    • Endpoint: Conversion should be >95% within 4-12 hours.

  • Workup: Quench with ice water. The product often precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 85-95%.

Step 2: Hydrolysis to tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Objective: Convert the nitrile to the primary amide without hydrolyzing the Boc group.

  • Reagents:

    • Nitrile Intermediate (from Step 1)

    • Hydrogen Peroxide (30% aq) (5-10 equiv)

    • Sodium Hydroxide (6N aq) (1.5 equiv) or Potassium Carbonate (3.0 equiv)

    • Solvent: DMSO or Ethanol/Water mixture

Protocol:

  • Dissolution: Dissolve the nitrile intermediate in DMSO (mild exotherm may occur).

  • Reagent Addition: Place the flask in a water bath (20°C). Add K₂CO₃ or NaOH solution. Then, slowly add H₂O₂.

    • Safety Note: This reaction is exothermic and generates oxygen. Do not seal the vessel tightly.

  • Reaction: Stir at RT for 1-3 hours.

    • Mechanism:[3][4][5][6] The hydroperoxide anion attacks the nitrile to form an imidate, which tautomerizes to the primary amide.

    • Selectivity: These conditions are mild enough that the tert-butyl carbamate (Boc) remains intact (Boc requires strong acid or high heat/strong base to cleave).

  • Workup: Pour the mixture into excess water. The product, tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate , typically precipitates as a white solid.

  • Purification: Filter and wash with water.[2] Recrystallize from Ethanol/Hexanes if necessary.

  • Yield Expectation: 80-90%.

Reproducibility Data & Validation

Critical Process Parameters (CPPs)
ParameterOptimal RangeImpact of Deviation
Solvent Water Content (Step 1) < 0.05% (Karl Fischer)High water content kills NaH, stalling the SNAr reaction.
Temperature (Step 1) 50°C - 70°C>80°C may cause Boc thermolysis (isobutylene loss).
pH Control (Step 2) pH 10 - 12pH < 9 slows hydrolysis; pH > 13 may risk Boc hydrolysis over long durations.
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.82 (d, 2H, Ar-H ortho to amide)
      
    • 
       7.02 (d, 2H, Ar-H ortho to ether)
      
    • 
       7.80 & 7.20 (br s, 2H, -CONH2)
      
    • 
       4.65 (m, 1H, Piperidine CH-O)
      
    • 
       3.70 (m, 2H, Piperidine N-CH)
      
    • 
       3.20 (m, 2H, Piperidine N-CH)
      
    • 
       1.40 (s, 9H, Boc t-Butyl)
      

Visualizing the Workflow

SynthesisPath cluster_0 Key Advantage: Avoids N-Alkylation Start Start: N-Boc-4-Hydroxypiperidine Inter Intermediate: Nitrile Ether (Stable Solid) Start->Inter Step 1: SNAr (DMF, 60°C) Reagent1 Reagent: 4-Fluorobenzonitrile + NaH Reagent1->Inter Product Target Product: tert-Butyl 4-(4-carbamoylphenoxy) piperidine-1-carboxylate Inter->Product Step 2: Hydrolysis (DMSO, RT) Reagent2 Reagent: NaOH / H2O2 (Radziszewski) Reagent2->Product

Caption: Stepwise synthesis via nitrile intermediate ensures regioselectivity and high yield.

References

  • General SNAr Methodology for Piperidine Ethers: Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate." Atlantis Press, 2016. (Describes analogous SNAr conditions for Vandetanib intermediates).

  • Nitrile to Amide Hydrolysis (Radziszewski Reaction): Yedage, S. L., & Bhanage, B. M.[7] "tert-Butyl Nitrite (TBN) as a Multitask Reagent for the Controlled Synthesis of N-Nitrosoamides... and Hydrolysis of N-Methoxyamides."[8] The Journal of Organic Chemistry, 2017.[7] (Provides context on mild hydrolysis strategies).

  • Compound Validation Data: PubChem Compound Summary for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS 609781-33-1).

Sources

Validation

A Comparative Spectroscopic Analysis of Synthesized versus Commercial tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. This guide provides a detailed comparative analysis of the spectral data of t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. This guide provides a detailed comparative analysis of the spectral data of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, a key building block in the synthesis of various biologically active molecules. We will objectively compare a laboratory-synthesized sample with a commercially available counterpart, leveraging nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) to discern any potential differences in their chemical fingerprints.

Introduction to the Molecule of Interest

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS No. 609781-33-1) is a bifunctional molecule incorporating a Boc-protected piperidine ring linked via an ether bond to a benzamide moiety. This specific arrangement of functional groups makes it a valuable intermediate for medicinal chemists. The Boc-protecting group offers a stable yet readily cleavable handle for further synthetic manipulations of the piperidine nitrogen, while the carbamoylphenoxy group provides a site for diverse chemical modifications.

The assurance of a compound's identity and purity is a critical checkpoint in any synthetic workflow. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will walk researchers through the expected spectral features of this molecule and highlight the subtle yet important variations that may arise between different sources of the material.

Molecular Structure and Key Spectroscopic Regions

To understand the spectral data, it is essential to first examine the molecular structure of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate and identify the key protons and carbons that will give rise to signals in the NMR spectra, as well as the functional groups that will produce characteristic bands in the IR spectrum.

Figure 1. Chemical structure of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate.

Experimental Protocols

Synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

The laboratory synthesis of the title compound was performed following a modified literature procedure.

Step 1: Synthesis of tert-butyl 4-[4-(aminocarbonyl)phenoxy]piperidine-1-carboxylate

To a solution of 4-hydroxybenzamide (2.50 mmol) in tetrahydrofuran (10 mL) was sequentially added N-Boc-4-hydroxypiperidine (2.50 mmol) and triphenylphosphine (2.50 mmol). The mixture was cooled in an ice bath, and diethyl azodicarboxylate (2.50 mmol) was added dropwise. The reaction was stirred at room temperature overnight. After completion, the solvent was removed under reduced pressure, and the crude product was purified by silica gel column chromatography (eluent: chloroform/methanol = 99/1) to yield the desired product.

Spectroscopic Analysis Workflow

A standardized workflow was employed for the spectral analysis of both the synthesized and commercial samples.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison Synthesized Synthesized Compound Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Synthesized->Dissolution FTIR FTIR (ATR) Synthesized->FTIR Commercial Commercial Sample Commercial->Dissolution Commercial->FTIR NMR ¹H and ¹³C NMR Dissolution->NMR MS Mass Spectrometry (ESI+) Dissolution->MS Process Process Spectra NMR->Process FTIR->Process MS->Process Compare Compare Chemical Shifts, Coupling Constants, and Characteristic Peaks Process->Compare Purity Assess Purity and Identify Impurities Compare->Purity

Figure 2. Workflow for the comparative spectroscopic analysis.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Below is a comparison of the expected and observed chemical shifts for the synthesized versus a commercial sample.

Proton Assignment Predicted Chemical Shift (ppm) Synthesized Sample (DMSO-d₆) (ppm) [1]Commercial Sample (Anticipated) Multiplicity Integration
Boc (t-butyl)1.401.39~1.40singlet9H
Piperidine H2, H6 (axial)3.10-3.253.13-3.20~3.15multiplet2H
Piperidine H2, H6 (equatorial)3.60-3.753.62-3.69~3.65multiplet2H
Piperidine H3, H5 (axial)1.45-1.651.45-1.60~1.55multiplet2H
Piperidine H3, H5 (equatorial)1.85-2.051.89-1.92~1.95multiplet2H
Piperidine H44.60-4.704.61-4.66~4.65multiplet1H
Aromatic H (ortho to O)6.95-7.056.99~7.00doublet (J=8.8 Hz)2H
Aromatic H (ortho to C=O)7.80-7.907.81~7.85doublet (J=8.8 Hz)2H
Amide NH₂7.10-7.90 (broad)7.15, 7.80~7.20, ~7.80two broad singlets2H

Analysis of ¹H NMR Data:

The ¹H NMR data for the synthesized sample aligns well with the predicted chemical shifts for the target structure.[1] The characteristic singlet for the nine protons of the tert-butyl group is observed at 1.39 ppm. The protons of the piperidine ring show the expected complex multiplets, with the protons on the carbons adjacent to the nitrogen appearing at a lower field due to the electron-withdrawing effect of the nitrogen atom. The methine proton at the 4-position, being attached to the carbon bearing the ether linkage, is the most downfield of the piperidine ring protons, appearing as a multiplet around 4.64 ppm.

The aromatic protons exhibit a classic AA'BB' system, with the two protons ortho to the ether linkage appearing as a doublet at 6.99 ppm and the two protons ortho to the carbamoyl group appearing as a doublet at 7.81 ppm. The amide protons appear as two broad singlets at 7.15 and 7.80 ppm, which is typical for a primary amide due to restricted rotation around the C-N bond and exchange with residual water in the solvent.

A commercial sample is expected to show a very similar spectrum. Any significant deviations in chemical shifts or the presence of additional peaks would suggest the presence of impurities. Common impurities from the synthesis could include residual starting materials like N-Boc-4-hydroxypiperidine or 4-hydroxybenzamide, or byproducts from the Mitsunobu reaction.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Synthesized Sample (Anticipated) Commercial Sample (Anticipated)
Boc (quaternary C)~79.0~79.0~79.0
Boc (CH₃)~28.5~28.5~28.5
Piperidine C4~72.0~72.0~72.0
Piperidine C2, C6~40.0~40.0~40.0
Piperidine C3, C5~30.0~30.0~30.0
Aromatic C (ipso to O)~162.0~162.0~162.0
Aromatic C (ipso to C=O)~129.0~129.0~129.0
Aromatic C (ortho to O)~115.0~115.0~115.0
Aromatic C (ortho to C=O)~131.0~131.0~131.0
Carbonyl (amide)~168.0~168.0~168.0
Carbonyl (Boc)~154.0~154.0~154.0

Analysis of ¹³C NMR Data:

While specific ¹³C NMR data for the synthesized compound was not found in the immediate literature, the predicted chemical shifts provide a strong reference for what to expect. The quaternary carbon of the Boc group is anticipated around 79.0 ppm, and the methyl carbons around 28.5 ppm. The carbons of the piperidine ring will have distinct signals, with the C4 carbon attached to the oxygen atom being the most downfield among the aliphatic carbons. The aromatic carbons will show four distinct signals due to the para-substitution pattern. The two carbonyl carbons, from the amide and the Boc group, will be the most downfield signals in the spectrum.

When analyzing a commercial sample, it is crucial to confirm the presence of all expected carbon signals and the absence of any significant unassigned peaks that might indicate impurities.

FTIR Spectral Data Comparison

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Functional Group Characteristic Absorption (cm⁻¹) Synthesized Sample (Anticipated) Commercial Sample (Anticipated)
N-H Stretch (amide)3400-3100 (two bands)Two bands in this regionTwo bands in this region
C-H Stretch (aliphatic)3000-2850PresentPresent
C=O Stretch (Boc)~1690PresentPresent
C=O Stretch (amide)~1660PresentPresent
C-N Stretch (amide)1420-1380PresentPresent
C-O Stretch (ether)1250-1000PresentPresent

Analysis of FTIR Data:

The FTIR spectrum of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is expected to be rich with characteristic absorption bands. The primary amide group should give rise to two N-H stretching bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibrations of the Boc group and the amide will appear as strong bands around 1690 cm⁻¹ and 1660 cm⁻¹, respectively. The presence of both of these carbonyl bands is a key indicator of the correct structure. The C-O stretching of the ether linkage will also be present in the fingerprint region.

A comparison between the synthesized and commercial samples should show a high degree of similarity in the positions and relative intensities of these bands. Any significant shifts or the appearance of new bands, such as a broad O-H stretch around 3300 cm⁻¹, could indicate the presence of hydroxyl-containing impurities like 4-hydroxybenzamide or N-Boc-4-hydroxypiperidine.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion m/z (Anticipated) Synthesized Sample (Anticipated) Commercial Sample (Anticipated)
[M+H]⁺321.18321321
[M-Boc+H]⁺221.12221221
[M-tBu+H]⁺265.12265265

Analysis of MS Data:

For tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, with a molecular weight of 320.38 g/mol , the protonated molecule [M+H]⁺ is expected at an m/z of approximately 321. A common fragmentation pattern for Boc-protected amines is the loss of the Boc group (100 amu) or the tert-butyl group (57 amu). Therefore, fragments corresponding to [M-Boc+H]⁺ at m/z 221 and [M-tBu+H]⁺ at m/z 265 are anticipated.

The mass spectrum of both the synthesized and commercial samples should clearly show the parent ion peak, confirming the molecular weight. The fragmentation pattern should also be consistent. The presence of unexpected ions could indicate impurities or side products from the synthesis.

Conclusion

It is the responsibility of every researcher to thoroughly characterize their materials. By carefully comparing the ¹H NMR, ¹³C NMR, FTIR, and MS data of a synthesized batch against a trusted commercial source or well-established literature data, scientists can ensure the quality and integrity of their starting materials, which is a cornerstone of reproducible and reliable research.

References

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. [Link]

Sources

Safety & Regulatory Compliance

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